molecular formula C23H21N3O4 B11066456 N,N'-[(2-nitrophenyl)methanediyl]bis(2-phenylacetamide)

N,N'-[(2-nitrophenyl)methanediyl]bis(2-phenylacetamide)

Cat. No.: B11066456
M. Wt: 403.4 g/mol
InChI Key: ITISSIJHZOHOSQ-UHFFFAOYSA-N
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Description

N-[(2-Nitrophenyl)(2-phenylacetamido)methyl]-2-phenylacetamide is a complex organic compound with a molecular formula of C23H21N3O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-nitrophenyl)(2-phenylacetamido)methyl]-2-phenylacetamide typically involves the reaction of 2-nitrobenzaldehyde with phenylacetic acid and an amine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as triethylamine, and requires specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality N-[(2-nitrophenyl)(2-phenylacetamido)methyl]-2-phenylacetamide.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Nitrophenyl)(2-phenylacetamido)methyl]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The phenyl and acetamido groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions include various derivatives of N-[(2-nitrophenyl)(2-phenylacetamido)methyl]-2-phenylacetamide, which can have different functional groups and properties depending on the specific reaction conditions used.

Scientific Research Applications

N-[(2-Nitrophenyl)(2-phenylacetamido)methyl]-2-phenylacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-nitrophenyl)(2-phenylacetamido)methyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(2-nitrophenyl)(2-phenylacetamido)methyl]-2-phenylacetamide include:

  • N-(2-nitrophenyl)acetamide
  • N-(2-phenylacetyl)acetamide
  • N-(2-hydroxyphenyl)acetamide

Uniqueness

N-[(2-Nitrophenyl)(2-phenylacetamido)methyl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

N-[(2-nitrophenyl)-[(2-phenylacetyl)amino]methyl]-2-phenylacetamide

InChI

InChI=1S/C23H21N3O4/c27-21(15-17-9-3-1-4-10-17)24-23(19-13-7-8-14-20(19)26(29)30)25-22(28)16-18-11-5-2-6-12-18/h1-14,23H,15-16H2,(H,24,27)(H,25,28)

InChI Key

ITISSIJHZOHOSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C2=CC=CC=C2[N+](=O)[O-])NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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